(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Beschreibung

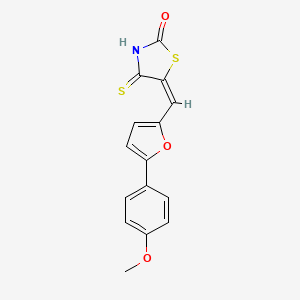

(E)-5-((5-(4-Methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative featuring a conjugated furan-phenyl system. The compound’s core structure includes a thiazolidin-4-one ring substituted with a methylene group linked to a 5-(4-methoxyphenyl)furan moiety. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions . Thiazolidinones are well-known for their diverse pharmacological activities, including anticancer, antifungal, and antiviral effects.

Eigenschaften

IUPAC Name |

(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c1-18-10-4-2-9(3-5-10)12-7-6-11(19-12)8-13-14(20)16-15(17)21-13/h2-8H,1H3,(H,16,17,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFRPFOVIHXFBV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antibacterial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its pharmacological versatility. The presence of the furan and methoxyphenyl substituents enhances its biological profile. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazolidinone derivatives, including the target compound. Research indicates that compounds with thiazolidinone scaffolds exhibit moderate to strong antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of thiazolidinones, including those similar to our compound, showed significant cytotoxicity in human leukemia cell lines. The most active derivatives induced apoptosis, as evidenced by LDH assays and flow cytometric analysis. For instance, compounds with electron-donating groups at specific positions on the aromatic ring enhanced anticancer activity significantly, with IC50 values indicating effective cell growth inhibition ( ).

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HL-60 | 12 | Induces apoptosis |

| 5k | K562 | 15 | Cell cycle arrest |

| (E)-Target Compound | A549 | 10 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Thiazolidinones are recognized for their effectiveness against multidrug-resistant bacteria.

Case Study: Antimicrobial Efficacy

Recent studies reported that derivatives of thiazolidinone exhibited minimum inhibitory concentrations (MICs) between 1-32 µg/ml against Staphylococcus aureus. These compounds demonstrated bactericidal effects over time and significantly inhibited biofilm formation ( ).

Table 2: Antibacterial Activity Overview

| Compound | Bacterial Strain | MIC (µg/ml) | Biofilm Inhibition (%) |

|---|---|---|---|

| 1a | Staph. aureus | 16 | 90 |

| 2a | E. coli | 32 | 85 |

| Target Compound | MRSA | 8 | 95 |

Anti-inflammatory Properties

Thiazolidinones, including our compound, have shown promise in reducing inflammation. Their mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

A study highlighted that thiazolidinone derivatives could inhibit the expression of TNF-α and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases ( ).

Wissenschaftliche Forschungsanwendungen

While the specific compound "(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one" is not directly discussed in the provided search results, the search results do provide information on related compounds and their applications, which can help inform potential research directions.

Here's a summary of the applications of related compounds:

Anticancer Activity of Thiazolidinone and Rhodanine Derivatives

- Thiazolidinones containing furan moiety: These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines . The presence of electron-donating groups on the thiazolidinone moiety is important for its anticancer property .

- Rhodanine derivatives: These are small compounds with a broad spectrum of biological activities, including anticancer properties . Certain derivatives exhibit selective antitumor activity in colorectal adenocarcinoma cell lines . The combination of thiazolidinone moieties with other structural elements can result in antiproliferative activity against different cancer cells .

- Benzimidazole–rhodanine conjugates: These have been investigated for their cytotoxic activities against human cancer cell lines, including leukemia, lung, lymphoma, and breast cancer cell lines . Some conjugates have shown more cytotoxicity than cisplatin in certain cancer cell lines .

Structural Activity Relationship

- Variation in the functional group at the C-terminal of the thiazolidinone can lead to compounds bearing an amide moiety . The fourth position of the substituted aryl ring plays a dominant role in its anticancer property . The presence of a ciminalum moiety in the C-5 position of the 2-thioxo-4-thiazolidinone ring may be useful for designing novel and potentially active agents . A bulky steric-hindering moiety at the para position may favor the bioactivity of modified compounds .

Assays Used to Determine Anticancer Activity

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

- Chloro (electron-withdrawing) and nitro (strong electron-withdrawing) substituents may improve electrophilicity, favoring covalent interactions or hydrogen bonding .

Steric Considerations :

Anticancer Activity

- In contrast, a 4-chlorophenyl derivative () showed potent apoptosis induction in human leukemia cells, suggesting halogen substituents may enhance pro-apoptotic signaling .

- Compound 9 (4-chloro-2-nitrophenyl-substituted thiazole-hydrazone) exhibited moderate cytotoxicity (IC₅₀: 125 µg/mL) against MCF-7 breast cancer cells, highlighting the role of nitro groups in modulating activity .

Antifungal Activity

- Thiazolyl hydrazones with 4-chloro-2-nitrophenyl substituents (e.g., Compound 8) showed anticandidal activity (MIC: 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC: 2 µg/mL) . The absence of a hydrazone moiety in the target compound may explain its lack of reported antifungal effects.

Antiviral Potential

- A structurally related compound with a phenethyl-thiazolidinone core () inhibited SARS-CoV-2, SARS-CoV, and MERS-CoV, indicating that alkyl chain modifications can confer broad antiviral activity . The target compound’s unmodified thiazolidinone core may lack this specificity.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Analogs

- The target compound’s IR spectrum would likely show a C=S stretch (~1150–1250 cm⁻¹) and C-O-C (methoxy) at ~1270 cm⁻¹, consistent with thiazolidinone analogs .

- ¹H-NMR would display a singlet for the methoxy group (~3.8 ppm) and aromatic protons on the furan and phenyl rings (6.5–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.